(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Description

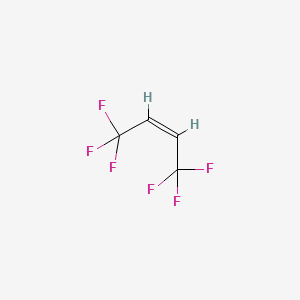

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883476 | |

| Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

692-49-9 | |

| Record name | cis-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2z 1,1,1,4,4,4 Hexafluorobut 2 Ene

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining the desired (Z)-isomer of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) with high purity. Key methods include catalytic cross-metathesis and the semi-hydrogenation of fluorinated alkynes.

Catalytic Cross-Metathesis Routes (e.g., Molybdenum-based Catalysts)

Molybdenum-based catalysts have emerged as effective tools for the Z-selective cross-metathesis (CM) reactions to produce trifluoromethyl-substituted alkenes. nih.govnih.gov Specifically, molybdenum monoaryloxide chloride (MAC) complexes have demonstrated the ability to catalyze CM reactions with the commercially available and relatively inert (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, yielding higher energy (Z)-isomers of various alkenes. nih.govnih.gov This approach is significant as it allows for the formation of Z-alkenes carrying a trifluoromethyl group, a previously challenging transformation. nih.gov The use of these catalysts represents a notable advancement in catalyst-controlled stereoselective olefin metathesis. nih.govnih.gov

The development of such catalysts, including molybdenum, tungsten, and ruthenium-based complexes, has made previously inaccessible levels of reactivity and selectivity achievable. nih.govnih.gov The catalyst Mo-4a, in particular, has been noted for its use in Z-selective cross-metathesis with (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.net

Semi-Hydrogenation of Fluorinated Alkynes

A novel and promising route for the synthesis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene involves the cis-selective semi-hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.net This gas-phase hydrogenation reaction is promoted by a palladium and bismuth catalyst supported on porous aluminum fluoride (B91410) (Pd + Bi/PAF). researchgate.net This method is part of a three-step synthesis that starts from hexachlorobutadiene, offering a potential pathway for industrial production. researchgate.net The selectivity of this catalytic system is a key factor in achieving a high yield of the desired Z-isomer. researchgate.net Alternative methods have also explored the catalytic isomerization of 1,1,1,4,4,4-hexafluorobutyne over chromium oxide catalysts at 300°C, which selectively produces the Z-isomer with 92% purity.

Dehydrohalogenation Pathways from Halogenated Butanes

Dehydrohalogenation of halogenated butanes is a classical and effective method for synthesizing fluorinated alkenes. This process typically involves two main stages: the synthesis of a suitable halogenated precursor and the subsequent base-promoted elimination reaction. beilstein-journals.orgresearchgate.netsemanticscholar.org

Precursor Synthesis via Halogenation of Alkenes

The synthesis of the necessary 2,3-dihalo-1,1,1,4,4,4-hexafluorobutane precursors is achieved through the halogenation of either the (E)- or (Z)-isomer of 1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgresearchgate.netsemanticscholar.org For instance, the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgsemanticscholar.org Similarly, the reaction with iodine monochloride (ICl) can be used to synthesize 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgresearchgate.net

Base-Promoted Dehydrohalogenation Reactions

Following the synthesis of the dihalogenated butane, a base-promoted dehydrohalogenation reaction is carried out to form the alkene. beilstein-journals.orgresearchgate.netsemanticscholar.org The choice of base and reaction conditions can influence the yield and isomeric ratio of the product. For example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using alcoholic potassium hydroxide (B78521) results in a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgsemanticscholar.org

A study on the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane using potassium hydroxide in water with a phase-transfer catalyst (Bu4NBr) resulted in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes due to the concurrent elimination of both hydrogen iodide and hydrogen chloride. beilstein-journals.orgresearchgate.net

The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases has also been investigated, as detailed in the table below. researchgate.net

| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Conversion (%) | Product Ratio (E/Z) |

| 1 | Et2O | iPr2NEt (1) | 20/18 | 60 | 2:1 |

| 2 | Et2O | iPr2NEt (1) | 20/18 | 95 | 2:1 |

| 3 | Et2O | DBU (1) | 20/1 | 95 | 2:1 |

| 4 | diglyme | DBU (1) | 20/18 | 60 | 2:1 |

| 5 | diglyme | DBU (2) | 20/1 | 100 | - |

| 6 | H2O | KOH (1) | 20/18 | 55 | 2:1 |

| 7 | H2O | KOH (1.3) | 20/2 | 100 | 2:1 |

Isomerization Processes: (E)- to (Z)- Isomer Conversions

The conversion between the (E)- and (Z)-isomers of 1,1,1,4,4,4-hexafluorobut-2-ene is another important synthetic consideration. It has been observed that the (E)-isomer can unexpectedly transform into the more stable (Z)-isomer upon long-term storage. beilstein-journals.orgresearchgate.net This isomerization can be intentionally induced and driven to completion. Under UV irradiation, the (E)-isomer can be completely converted to the (Z)-isomer in quantitative yield. beilstein-journals.orgresearchgate.net While some patents describe the isomerization of the (Z)- to the (E)-isomer using catalysts like halogenated metal oxides or Lewis acid metal halides, the reverse transformation is often desired for specific applications. epo.org

| Precursor Compound | Reagents and Conditions | Product Compound(s) | Yield (%) | Reference |

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | UV irradiation | (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Quantitative | beilstein-journals.orgresearchgate.net |

| 1,1,1,4,4,4-hexafluoro-2-butyne | Pd + Bi/PAF catalyst, gas-phase hydrogenation | (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene | - | researchgate.net |

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | Br2, UV irradiation | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | - | beilstein-journals.orgsemanticscholar.org |

| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | Alcoholic KOH | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 48 (two stages) | beilstein-journals.orgsemanticscholar.org |

| 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 1.3 equiv. KOH, H2O, 5 mol % Bu4NBr | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes | 52 and 34 respectively | beilstein-journals.orgresearchgate.net |

Novel Synthetic Routes and Process Optimization

The development of new synthetic pathways for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is driven by the need for more economical and environmentally benign manufacturing processes. A notable route starts from the readily available raw material, hexachlorobutadiene, and involves a multi-step reaction sequence. researchgate.netepa.govbit.edu.cn This pathway is a key example of process optimization, aiming to provide a potential method for industrial-scale production. researchgate.netepa.gov

Vapor-Phase Catalytic Fluorination from Hexachlorobutadiene

A foundational step in a novel synthetic route involves the vapor-phase catalytic fluorination of hexachlorobutadiene. epa.govbit.edu.cn This reaction serves as the initial transformation to introduce fluorine atoms into the carbon backbone.

Table 1: Summary of Vapor-Phase Catalytic Fluorination

| Parameter | Description |

| Starting Material | Hexachlorobutadiene |

| Reaction Type | Vapor-Phase Fluorination |

| Catalyst | Chromium (Cr)-based |

| Intermediate Product | (E/Z)-2,3-dichlorohexafluoro-2-butene |

Liquid-Phase Dechlorination

Following the initial fluorination, the intermediate product undergoes a liquid-phase dechlorination reaction. epa.govbit.edu.cn This step is designed to remove the remaining chlorine atoms and create a crucial alkyne intermediate.

The (E/Z)-2,3-dichlorohexafluoro-2-butene mixture is treated with zinc (Zn) powder in a dimethylformamide (DMF) solvent. researchgate.netepa.gov This process results in the formation of 1,1,1,4,4,4-hexafluoro-2-butyne. epa.govbit.edu.cn The alkyne is then subsequently hydrogenated in a separate step to yield the final desired product, (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.netepa.gov

Table 2: Summary of Liquid-Phase Dechlorination

| Parameter | Description |

| Starting Material | (E/Z)-2,3-dichlorohexafluoro-2-butene |

| Reaction Type | Liquid-Phase Dechlorination |

| Reagent | Zinc (Zn) |

| Solvent | Dimethylformamide (DMF) |

| Intermediate Product | 1,1,1,4,4,4-hexafluoro-2-butyne |

Development of Sustainable Synthesis Protocols

The overarching goal in the synthesis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is the development of sustainable protocols. This compound is considered a potential replacement for substances with high global warming potential, making its own manufacturing footprint a critical consideration. researchgate.netacs.org The drive for sustainability motivates research into new synthetic routes that are both efficient and environmentally responsible. udel.edu

Key factors in developing these protocols include the cost and yield associated with the process catalysts and reagents. researchgate.net The multi-step synthesis from hexachlorobutadiene represents an effort to create a potential method for industrial production that is economically viable. epa.govbit.edu.cn By focusing on readily available starting materials and optimizing reaction conditions for each step, researchers aim to minimize waste, reduce energy consumption, and provide a greener alternative for various industrial applications. acs.orgw-refrigerant.com

Chemical Reactivity and Mechanistic Investigations of 2z 1,1,1,4,4,4 Hexafluorobut 2 Ene

Addition Reactions to the Carbon-Carbon Double Bond

The electron-deficient nature of the double bond in (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is a key determinant of its reactivity in addition reactions.

The reaction of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene and its E-isomer with halogens has been a subject of study. For instance, the reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under ultraviolet irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). nih.govsemanticscholar.org This reaction proceeds via a radical mechanism initiated by the UV light. A similar halogenation can be achieved with iodine monochloride, which adds across the double bond to yield 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org

In the gas phase, (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene reacts with chlorine atoms. These reactions are significant in understanding the atmospheric chemistry of this compound. The reaction with chlorine atoms primarily results in the formation of CF3CHClC(O)CF3, with a minor product being the isomeric (E)-1,1,1,4,4,4-hexafluorobut-2-ene.

The following table summarizes the products of electrophilic addition reactions of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

| Reagent | Product(s) |

| Bromine (Br₂) / UV light | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane |

| Iodine monochloride (ICl) | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane |

| Chlorine atoms (Cl·) | CF₃CHClC(O)CF₃, (E)-CF₃CH=CHCF₃ |

The electron-withdrawing trifluoromethyl groups render the double bond in (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene susceptible to nucleophilic attack. It has been reported that magnesium and lithium silyl (B83357) reagents act as effective nucleophiles in reactions with this compound, leading to a defluorosilylation product. semanticscholar.orgbeilstein-journals.org

Detailed research findings on the nucleophilic addition of alcohols, alkoxides, or amines directly across the carbon-carbon double bond of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not extensively documented in the reviewed literature. While alcoholic potassium hydroxide (B78521) is used in subsequent reactions of the halogenated adducts, this leads to dehydrohalogenation rather than a direct nucleophilic addition to the parent olefin. nih.govsemanticscholar.org

The gas-phase reaction of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene with hydroxyl (OH) and deuteroxyl (OD) radicals has been investigated to understand its atmospheric lifetime. This reaction proceeds via the addition of the radical to the double bond. The halogenation with bromine under UV irradiation also follows a radical pathway. nih.gov

Cycloaddition Reactions

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene participates in several cycloaddition reactions. A notable example is its reaction with diazotrifluoroethane, which results in the formation of a 3,4,5-tris(trifluoromethyl)pyrazoline derivative. semanticscholar.org

Furthermore, it has been demonstrated that 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) reacts with dithietane in the presence of sulfur and potassium fluoride (B91410) to yield the corresponding 1,3-dithiole. semanticscholar.orgbeilstein-journals.org A patent has also described a method for preparing a 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester from the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with an oxalamide hydrazone. semanticscholar.orgbeilstein-journals.org

The table below provides a summary of the cycloaddition reactions of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

| Reagent | Product Type |

| Diazotrifluoroethane | 3,4,5-tris(trifluoromethyl)pyrazoline |

| Dithietane, Sulfur, KF | 1,3-dithiole derivative |

| Oxalamide hydrazone | 5,6-bis(trifluoromethyl)-1,2,4-triazine derivative |

Functional Group Interconversions and Derivatization

Direct vinylic or allylic substitution reactions on (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not prominently reported. However, the halogenated adducts of this olefin serve as precursors for the synthesis of vinylic-substituted compounds. For example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using alcoholic potassium hydroxide yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. nih.govsemanticscholar.org

Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide in the presence of a phase-transfer catalyst results in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. semanticscholar.orgbeilstein-journals.org These reactions represent a two-step process to achieve formal vinylic substitution of a hydrogen atom in the parent olefin with a halogen.

Carbon-Fluorine Bond Cleavage Reactions

The robust carbon-fluorine (C-F) bond in (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene can be cleaved under specific chemical conditions, often involving highly reactive reagents. Research has demonstrated that various organometallic and related compounds can facilitate the defluorination of this molecule.

For instance, the reaction with an aluminum(I) complex leads to the elimination of two fluorine atoms, resulting in the formation of 1,1,4,4-tetrafluorobuta-1,3-diene. researchgate.net This transformation is notable as it does not yield a stable intermediate organoaluminum compound. researchgate.net

Similarly, boron reagents have been shown to induce defluoroborylation. researchgate.net The reaction of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene with the boron reagent (CAACMe)BH2Li(thf)3 results in the formation of products containing a =CF2 moiety. researchgate.net

Furthermore, silyl reagents based on magnesium and lithium have been identified as effective nucleophiles for defluorosilylation reactions with (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.net In hydrosilylation reactions, the choice of catalyst, such as platinum or rhodium compounds, can influence the reaction pathway. researchgate.net Alongside the expected addition of silane (B1218182) to the double bond, elimination of a fluorine atom can occur, leading to the formation of a corresponding olefin. researchgate.net

| Reagent Type | Specific Reagent Example | Outcome |

|---|---|---|

| Aluminum(I) Complex | Not specified in detail in the provided text | Elimination of two fluorine atoms to form 1,1,4,4-tetrafluorobuta-1,3-diene |

| Boron Reagent | (CAACMe)BH2Li(thf)3 | Defluoroborylation to form =CF2 containing products |

| Silyl Reagents | Magnesium and Lithium silyl reagents | Defluorosilylation |

| Hydrosilylation Catalysts | Platinum or Rhodium compounds | Addition of silane and/or elimination of a fluorine atom |

Oxidation and Reduction Pathways

Detailed information on the oxidation and reduction pathways of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is limited in publicly available scientific literature.

Information regarding the hydrogenation reactions of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is not extensively covered in the available scientific literature.

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability and decomposition of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene have been investigated, revealing a complex process that occurs at elevated temperatures. Experimental studies have shown that the thermal decomposition of this compound can be categorized into three distinct stages over a temperature range of 873–1073 K. nih.gov The initial decomposition is observed to be slight at 873 K. nih.gov As the temperature increases to 973 K, the decomposition intensifies, and at 993 K, the gas products change in appearance. nih.gov

The primary products identified from the thermal decomposition of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are hydrogen fluoride (HF), the isomer of the parent compound, macromolecular products, and coke. nih.gov The concentration of hydrogen fluoride produced has been observed to increase with a rise in the thermal decomposition temperature. nih.gov

| Product | Description |

|---|---|

| Hydrogen Fluoride (HF) | A major product whose concentration increases with temperature. |

| Isomer of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Isomerization of the starting material. |

| Macromolecular Products | Higher molecular weight compounds formed during pyrolysis. |

| Coke | Carbonaceous solid residue. |

The formation of hydrogen fluoride during the pyrolysis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene has been studied through both experimental observation and density functional theory (DFT) simulations. nih.gov These investigations have proposed that HF is generated through two primary mechanisms: intramolecular elimination and abstraction reactions. nih.gov

Three specific pathways for HF formation have been explored. nih.gov The first is an intramolecular elimination reaction. nih.gov The other two pathways involve abstraction reactions where radicals such as H• and F•, produced at the onset of thermal decomposition, play a crucial role. nih.gov The activation energy for HF formation via an F-abstraction reaction is noted to be substantially lower than that of the intramolecular elimination, suggesting it as a more facile pathway. nih.gov The reaction involving H• radicals also presents a lower activation energy compared to intramolecular elimination. nih.gov

| Mechanism | Description |

|---|---|

| Intramolecular Elimination | Direct elimination of HF from a single molecule of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. |

| H-abstraction Reaction | A radical (e.g., F•) abstracts a hydrogen atom from the molecule. |

| F-abstraction Reaction | A radical (e.g., H•) abstracts a fluorine atom from the molecule. This pathway is suggested to be particularly favorable due to its lower activation energy. |

Theoretical and Computational Studies of 2z 1,1,1,4,4,4 Hexafluorobut 2 Ene

Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are fundamental to understanding its reactivity and physical properties. Computational methods provide valuable insights into these aspects at a molecular level.

While specific comprehensive studies detailing the electronic structure of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not widely available in the reviewed literature, the principles of quantum chemical calculations, such as Density Functional Theory (DFT), allow for the prediction of its key molecular properties. DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

Table 1: Hypothetical DFT-Calculated Molecular Parameters for (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene This table is illustrative and based on general principles of computational chemistry, as specific literature values were not found.

| Parameter | Calculated Value |

|---|---|

| C=C Bond Length (Å) | ~1.34 |

| C-C Bond Length (Å) | ~1.50 |

| Average C-F Bond Length (Å) | ~1.35 |

| C-H Bond Length (Å) | ~1.09 |

| C=C-C Bond Angle (°) | ~125 |

| Dipole Moment (Debye) | Data not available |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An analysis of these orbitals for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene would provide insights into its electrophilic and nucleophilic behavior.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. For this compound, it is expected that the electron-withdrawing trifluoromethyl groups would lower the energies of both the HOMO and LUMO compared to non-fluorinated butene. The HOMO would likely be localized around the C=C double bond, making it the primary site for electrophilic attack. Conversely, the LUMO would also be centered around the double bond, indicating its susceptibility to nucleophilic attack.

Table 2: Expected Frontier Molecular Orbital Properties for (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene This table is illustrative and based on general principles of FMO theory, as specific literature values were not found.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | Data not available | Primarily on the C=C π-bond |

| LUMO | Data not available | Primarily on the C=C π*-antibonding orbital |

| HOMO-LUMO Gap | Data not available | - |

Conformational Analysis and Stereoisomerism

A potential energy surface (PES) map for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene would illustrate the energy of the molecule as a function of its geometric parameters, such as dihedral angles. By mapping the PES, the most stable conformations (energy minima) and the transition states for conformational changes can be identified. For this molecule, the most significant conformational freedom would be the rotation of the two trifluoromethyl groups. A PES mapping would reveal the energy barriers associated with these rotations and whether there are preferred staggered or eclipsed conformations of the C-F bonds relative to the C=C bond.

The interconversion between the Z (cis) and E (trans) isomers of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) is a key aspect of its chemistry. Computational chemistry can be used to calculate the energy barrier for this isomerization process. This is typically achieved by locating the transition state structure for the isomerization, which usually involves a rotation around the C=C bond. The energy difference between the ground state isomer and the transition state represents the activation energy for the isomerization.

While specific calculations for the Z/E isomerization barrier of this compound were not found in the searched literature, it is known that such isomerizations can be induced by heat or light. The calculated barrier would provide a quantitative measure of the stability of the Z isomer and the conditions required for its conversion to the E isomer.

Table 3: Estimated Z/E Isomerization Parameters for (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene This table is illustrative, as specific computational data was not available in the reviewed literature.

| Parameter | Estimated Value |

|---|---|

| Isomerization Energy Barrier (kJ/mol) | Data not available |

| Transition State Geometry | Likely a twisted C=C bond |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, DFT studies have been instrumental in understanding its thermal decomposition (pyrolysis).

A study on the pyrolysis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene (also known as HFO-1336mzz(Z)) employed DFT calculations at the M06-2X/6-311++(d,p) level of theory to investigate the reaction pathways. The research proposed seven potential chemical reaction pathways for its thermal decomposition, aiming to understand the formation mechanism of hydrogen fluoride (B91410) (HF) and other products.

The computational results from such studies typically include the calculated energies of reactants, transition states, and products for each proposed elementary step. This information allows for the determination of activation energies and reaction enthalpies, which are critical for identifying the most favorable reaction pathways. The study on HFO-1336mzz(Z) pyrolysis provides a detailed mechanism for its decomposition and the formation of various smaller fluorinated compounds.

Table 4: Illustrative Data from a DFT Study of HFO-1336mzz(Z) Pyrolysis This table is based on the types of findings in computational studies of reaction mechanisms.

| Reaction Pathway | Key Transition State | Calculated Activation Energy (kJ/mol) | Major Products |

|---|---|---|---|

| Pathway 1: C-C bond cleavage | TS1 | Data not available in summary | CF3CH=CHF + F |

| Pathway 2: H-F elimination | TS2 | Data not available in summary | CF3C≡CCHF2 + HF |

| ... (other pathways) | ... | ... | ... |

These computational investigations are vital for assessing the thermal stability of compounds like (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene and for predicting the potential formation of harmful byproducts such as HF under high-temperature conditions.

Transition State Characterization

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, also known as HFO-1336mzz(Z). A key area of this research is the characterization of transition states, which represent the highest energy point along a reaction coordinate.

One of the studied reaction pathways for the thermal decomposition of HFO-1336mzz(Z) is intramolecular elimination. nih.gov In this process, the molecule undergoes a concerted reaction to eliminate hydrogen fluoride (HF). The geometry of the transition state for this reaction has been optimized using computational methods. These calculations reveal a structure where the C-H bond is partially broken, the H-F bond is partially formed, and the C-F bond is elongated as the fluorine atom is abstracted by the hydrogen atom from the adjacent carbon. The C=C double bond also shows some degree of deformation in the transition state structure. nih.gov The geometric optimization of these transition states is crucial for understanding the stereochemistry and feasibility of different reaction pathways. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

Theoretical calculations provide valuable insights into the kinetic and thermodynamic parameters that govern the reactivity of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. These parameters are essential for predicting the stability and decomposition pathways of the compound under various conditions.

Bond Dissociation Energies (BDEs):

The thermal stability of HFO-1336mzz(Z) is fundamentally related to the strength of its chemical bonds. DFT calculations have been used to determine the bond dissociation energies for various bonds within the molecule. These calculations indicate that the homolytic cleavage of the C-C single bond is more likely to occur than the cleavage of the C-H or C-F bonds. nih.gov The energy required to break the C=C double bond is significantly higher. nih.gov

Below is a table summarizing the calculated bond distances and bond dissociation energies for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. nih.gov

| Bond | Bond Distance (Å) | Bond Dissociation Energy (kJ·mol⁻¹) |

| C=C | 1.32 | 685.7 |

| C-C | 1.51 | 427.5 |

| C-F | 1.34 | 444.0 |

| C-H | 1.08 | 446.3 |

Activation Energies and Reaction Pathways:

Computational studies have explored several potential reaction pathways for the pyrolysis of HFO-1336mzz(Z) and calculated their corresponding activation energies. For instance, the intramolecular elimination of HF has a calculated activation energy of 320.1 kJ·mol⁻¹. nih.gov

Other reaction pathways, such as those involving interactions with radicals like the hydrogen radical (H•), have also been investigated. The reaction of HFO-1336mzz(Z) with a hydrogen radical can proceed via two main pathways: H-abstraction to form H₂ and F-abstraction to form HF. The calculated activation energy for H-abstraction is 78.1 kJ·mol⁻¹, while that for F-abstraction is 149.3 kJ·mol⁻¹, suggesting that the formation of H₂ is kinetically more favorable in this specific reaction. nih.gov

Some studies have categorized the various reaction pathways as either endothermic or exothermic, with some reactions being predicted to occur spontaneously at temperatures above 400 K. researchgate.net

Prediction of Spectroscopic Parameters and Structural Properties

Computational chemistry plays a significant role in predicting the spectroscopic and structural properties of molecules, which can aid in their identification and characterization.

Structural Properties:

The molecular structure of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is symmetrical. researchgate.net DFT calculations have been used to optimize the geometry of the molecule and determine key structural parameters such as bond lengths. nih.gov These calculated values are crucial for understanding the molecule's geometry and can be correlated with experimental data.

Spectroscopic Parameters:

While detailed computational predictions of the full IR, Raman, or NMR spectra for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not extensively detailed in the searched literature, experimental NMR spectroscopy has been used to characterize related compounds. For instance, in studies of halogenated derivatives of 1,1,1,4,4,4-hexafluorobut-2-ene, the configuration of (E) and (Z) isomers was determined using the ⁵JFFcis coupling constant in the ¹⁹F{H} NMR spectrum. beilstein-journals.org This coupling is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer, providing a clear spectroscopic marker for distinguishing between the two geometric forms. beilstein-journals.org Such experimental data can serve as a benchmark for future computational studies aimed at predicting the NMR spectra of HFO-1336mzz(Z) and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, providing detailed insights into its atomic arrangement and electronic environment.

Multi-Nuclear NMR Techniques (¹H, ¹⁹F, ¹³C) for Stereochemical Assignment

The stereochemistry of the hexafluorobut-2-ene isomers is definitively assigned using multi-nuclear NMR techniques. The key to distinguishing the (Z) and (E) isomers lies in the through-space coupling between the fluorine nuclei of the two trifluoromethyl (CF₃) groups.

In the ¹⁹F{¹H} NMR spectrum, the five-bond fluorine-fluorine coupling constant across the double bond (⁵JFFcis) is a critical diagnostic parameter. For the (2Z)-isomer, where the two CF₃ groups are on the same side of the double bond, this coupling constant is approximately 0 Hz. nih.govrsc.orgsemanticscholar.org In contrast, the (E)-isomer exhibits a ⁵JFFcis coupling constant of approximately 11 Hz. nih.govrsc.orgsemanticscholar.org This distinct difference allows for unambiguous stereochemical assignment.

| Nucleus | Atom Position(s) | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H-2, H-3 | 5.5 - 6.5 | Quartet | ³JHF ≈ 7-10 |

| ¹⁹F | C-1 (CF₃), C-4 (CF₃) | -60 to -70 | Doublet | ³JHF ≈ 7-10 |

| ¹³C | C-1, C-4 | 120 - 125 | Quartet | ¹JCF ≈ 270-280 |

| ¹³C | C-2, C-3 | 125 - 135 | Quartet of septets | ²JCF ≈ 30-35, ³JCCF ≈ 5-10 |

Note: The data in this table is illustrative and based on general knowledge of NMR spectroscopy of fluorinated alkenes. Specific experimental values for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene require dedicated experimental measurement.

Two-Dimensional NMR Experiments for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the connectivity of atoms within a molecule. While specific 2D NMR studies on (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not detailed in the available literature, these techniques would be instrumental in its structural confirmation.

COSY: A ¹H-¹H COSY spectrum would show correlations between the two vinylic protons, confirming their scalar coupling and proximity in the molecule.

HSQC: An HSQC experiment would reveal one-bond correlations between the vinylic protons and their directly attached carbons (C-2 and C-3), as well as correlations between the fluorine nuclei and the carbons of the CF₃ groups (C-1 and C-4).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and gain insights into the conformational properties of molecules. For (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, the characteristic vibrational modes would include:

C=C stretch: The carbon-carbon double bond stretch is expected to appear in the region of 1650-1700 cm⁻¹. The intensity of this band can be influenced by the symmetry of the molecule.

C-H stretch and bend: Vibrations associated with the vinylic C-H bonds would be observed in the regions of 3000-3100 cm⁻¹ (stretching) and below 1000 cm⁻¹ (bending).

C-F stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ groups are expected in the region of 1100-1300 cm⁻¹.

While a detailed vibrational analysis for this specific isomer is not available, these characteristic frequencies would be key identifiers in its IR and Raman spectra.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (164.05 g/mol ).

Common fragmentation pathways for fluorinated alkenes include the loss of a fluorine atom or a trifluoromethyl radical. The expected fragmentation pattern would likely show prominent peaks corresponding to the following ions:

| m/z | Possible Fragment |

| 145 | [M - F]⁺ |

| 95 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Gas-Phase Electron Diffraction for Precise Molecular Geometry

Gas-phase electron diffraction (GED) is a technique used to determine the precise bond lengths, bond angles, and torsional angles of molecules in the gaseous state, free from intermolecular interactions. There are no specific gas-phase electron diffraction studies reported for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene in the reviewed literature. However, such an analysis would provide the most accurate determination of its molecular geometry, including the C=C, C-C, C-H, and C-F bond lengths, as well as the C-C=C and F-C-F bond angles, offering a definitive structural picture of the molecule in the gas phase.

X-ray Crystallography of Solid-State Derivatives or Co-crystals

A thorough review of scientific literature reveals a notable absence of published X-ray crystallography data for solid-state derivatives or co-crystals of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. Despite its industrial significance and the growing interest in its chemical transformations, the definitive solid-state structures of its reaction products or crystalline adducts have not been reported in publicly accessible databases.

The study of fluorinated compounds at the atomic level through single-crystal X-ray diffraction is crucial for understanding their intermolecular interactions, packing arrangements, and the influence of fluorine atoms on molecular conformation. Such studies provide invaluable insights into the design of new materials and the mechanisms of chemical reactions. The high electronegativity and steric demand of fluorine atoms often lead to unique crystal packing motifs and non-covalent interactions that are of significant interest to crystal engineers and materials scientists.

While specific crystallographic data for derivatives of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are unavailable, the broader field of organofluorine chemistry has seen extensive use of X-ray crystallography to elucidate the structures of a wide array of fluorinated molecules. These studies have been instrumental in understanding phenomena such as halogen bonding, C—F···H hydrogen bonds, and fluorous interactions, which govern the self-assembly of fluorinated compounds in the solid state.

The synthesis of stable, crystalline derivatives of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene suitable for single-crystal X-ray diffraction analysis presents a potential avenue for future research. Such investigations would contribute significantly to the structural chemistry of highly fluorinated alkenes and provide a deeper understanding of their chemical behavior and potential applications. The generation of such data would allow for the creation of detailed structural tables, including bond lengths, bond angles, and crystallographic parameters, which are currently absent from the literature for this specific compound's derivatives.

Polymerization Chemistry and Advanced Material Science Applications

Radical Polymerization of (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene

The radical polymerization of fluoroalkenes is a common method for the synthesis of fluoropolymers. academie-sciences.fr However, detailed studies on the radical homopolymerization of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not extensively available in publicly accessible literature. Generally, the polymerization of fluoroolefins can be challenging due to the electron-withdrawing nature of the fluorine atoms, which can affect the reactivity of the double bond. The polymerization would likely require high-pressure conditions and the use of specialized radical initiators.

The anticipated properties of poly[(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene] would be influenced by the high fluorine content, likely leading to a polymer with high thermal stability, chemical inertness, and low surface energy.

Copolymerization with Other Fluorinated and Non-Fluorinated Monomers

Copolymerization is a versatile strategy to tailor the properties of fluoropolymers. By incorporating different monomers, it is possible to modify properties such as crystallinity, flexibility, and processability.

Copolymerization with Fluorinated Monomers: The copolymerization of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene with other fluoroalkenes such as tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), or hexafluoropropylene (HFP) could yield a range of specialty plastics and elastomers. researchgate.netncsu.edu The reactivity ratios of the comonomers would be a critical factor in determining the copolymer composition and microstructure. For instance, the kinetics of radical copolymerization of vinylidene fluoride with other fluorinated acrylates have been studied to produce alternating copolymers. rsc.org Similar studies for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene would be necessary to predict its copolymerization behavior.

Copolymerization with Non-Fluorinated Monomers: Copolymerizing (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene with non-fluorinated monomers like acrylics or vinyl ethers could lead to materials with a unique balance of properties. nih.govgoogle.com For example, the incorporation of the hexafluorobutene moiety into an acrylic polymer backbone could enhance its chemical resistance and reduce its surface energy. researchgate.net The copolymerization of fluorinated monomers with vinyl ethers has been explored to create materials for coatings with desirable properties. w-refrigerant.com

Synthesis of Specialty Fluorinated Polymers and Copolymers

The unique properties imparted by the hexafluorinated butene structure could be leveraged in the synthesis of various specialty polymers.

Fluoropolymers are renowned for their exceptional chemical resistance due to the strength of the carbon-fluorine bond. fluoropolymers.eu Copolymers of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene could be developed for applications requiring resistance to corrosive chemicals, such as linings for chemical processing equipment and protective coatings. deltacoatingsandliningsbr.com The high fluorine content of this monomer would contribute significantly to the chemical inertness of the resulting polymer.

Table 1: Comparison of Chemical Resistance of Selected Fluoropolymers (General Data)

| Polymer | Acid Resistance | Base Resistance | Solvent Resistance |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Excellent |

| Polyvinylidene fluoride (PVDF) | Excellent | Good | Good |

| Perfluoroalkoxy alkanes (PFA) | Excellent | Excellent | Excellent |

This table presents general data for common fluoropolymers to illustrate the expected performance. Specific data for polymers derived from (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is not available.

Fluoroelastomers are a critical class of high-performance polymers used in demanding sealing applications in the automotive, aerospace, and chemical industries. jameswalker.biz These materials are typically copolymers of fluoroalkenes that exhibit flexibility and elasticity combined with high temperature and chemical resistance. By copolymerizing (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene with monomers that disrupt crystallinity, such as hexafluoropropylene, it may be possible to synthesize novel fluoroelastomers. The properties of such elastomers would need to be experimentally determined.

The increasing demand for high-speed electronic devices has driven the development of materials with low dielectric constants (low-k) to reduce signal delay and cross-talk. svmi.com The incorporation of fluorine into polymers is a well-established strategy to lower the dielectric constant due to the high electronegativity and low polarizability of the C-F bond. researchgate.net Copolymers containing (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene could be promising candidates for low-k dielectric materials for applications in microelectronics.

Table 2: Dielectric Constants of Selected Polymers (General Data)

| Material | Dielectric Constant (at 1 MHz) |

|---|---|

| Silicon Dioxide (SiO₂) | ~3.9 |

| Polytetrafluoroethylene (PTFE) | ~2.1 |

| Polyimide | 2.9 - 3.5 |

This table provides context with general data for existing materials. Specific dielectric property measurements for polymers of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not available in the reviewed literature.

Structure-Property Relationship Studies in Poly[(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene] Systems

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. For polymers derived from (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, key structural features that would influence their properties include the high fluorine content, the presence of trifluoromethyl groups, and the stereochemistry of the polymer backbone.

Systematic studies would be required to establish these structure-property relationships. This would involve synthesizing a series of homopolymers and copolymers with varying compositions and characterizing their thermal, mechanical, chemical, and electrical properties. nih.govmdpi.com Such studies are crucial for the rational design of new materials tailored for specific applications. However, specific research focusing on the structure-property relationships of polymers containing (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is not prominent in the available scientific literature.

Applications of 2z 1,1,1,4,4,4 Hexafluorobut 2 Ene in Organic Synthesis

Building Block for Complex Fluorinated Molecules

The primary application of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene in organic synthesis is as a foundational unit for constructing intricate fluorinated compounds. beilstein-journals.org Its carbon-carbon double bond and surrounding trifluoromethyl groups allow for a variety of chemical modifications.

Recent advancements have highlighted the use of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene in stereoselective reactions. One of the notable applications is in olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. Molybdenum complexes have been shown to catalyze the Z-selective cross-metathesis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene with various alkyl and aryl olefins. beilstein-journals.orgnih.gov This allows for the direct and controlled incorporation of the hexafluorobutene unit into a larger molecular framework while maintaining the Z-configuration of the double bond.

Furthermore, halogenation and subsequent dehydrohalogenation reactions of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene provide a pathway to a range of bistrifluoromethyl-containing haloolefins. beilstein-journals.org For instance, the reaction with bromine under UV irradiation, followed by dehydrobromination, yields a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.orgsemanticscholar.org These resulting haloolefins are themselves versatile synthons for further transformations. beilstein-journals.org

Stereoselective Reactions of (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene

| Reaction Type | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cross-Metathesis | Molybdenum complexes | Z-alkenes with hexafluorobutene moiety | Z-selectivity | beilstein-journals.orgnih.gov |

| Halogenation/Dehydrohalogenation | Br2/UV, then KOH | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Formation of functionalized fluoro-olefins | beilstein-journals.orgsemanticscholar.org |

While specific examples of commercially available agrochemicals derived directly from (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are not extensively detailed in the provided search results, its utility as a precursor is evident from the synthesis of complex heterocyclic structures. A recent patent describes a method for preparing 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester from (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene and an oxalamide hydrazone. beilstein-journals.orgsemanticscholar.org Triazine derivatives are a well-known class of compounds with applications in the agrochemical industry.

The synthesis of various fluorinated building blocks from (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene underscores its potential in creating specialized chemicals. For example, its reaction with dithietane, sulfur, and potassium fluoride (B91410) leads to the formation of a 1,3-dithiole derivative. beilstein-journals.orgsemanticscholar.org Such sulfur-containing heterocyclic compounds are of interest in materials science and medicinal chemistry.

Role as a Reagent in Specific Organic Transformations

Beyond its role as a structural component, (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene can also act as a reagent to effect specific chemical transformations, particularly those involving the cleavage of its C-F bonds.

Magnesium and lithium silyl (B83357) reagents have been shown to be effective nucleophiles in reactions with (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, leading to defluorosilylation products. beilstein-journals.orgsemanticscholar.org Similarly, reactions with certain boron reagents can result in defluoroborylation. beilstein-journals.org In these transformations, the hexafluorobutene acts as a fluorine source and a substrate for the introduction of silyl or boryl groups onto a fluorinated scaffold.

Hydrosilylation reactions of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, depending on the catalyst used (e.g., platinum or rhodium compounds), can yield not only the expected addition products but also products resulting from the elimination of a fluorine atom. beilstein-journals.orgsemanticscholar.org

(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene in Specific Transformations

| Transformation | Reagent | Product Type | Reference |

|---|---|---|---|

| Defluorosilylation | Magnesium or lithium silyl reagents | Fluorinated silyl compounds | beilstein-journals.orgsemanticscholar.org |

| Defluoroborylation | Boron reagents | Fluorinated boryl compounds | beilstein-journals.org |

| Hydrosilylation | Silanes with Pt or Rh catalysts | Silyl addition and fluorine elimination products | beilstein-journals.orgsemanticscholar.org |

Catalyst and Ligand Design Incorporating (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene Derived Frameworks

A thorough review of the provided search results indicates that there is currently no direct research on the incorporation of the (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene framework into the design of catalysts or ligands. While the compound itself interacts with various catalysts, particularly in metathesis reactions, its use as a core structural component of a catalyst or ligand system has not been reported in the available literature.

Environmental Chemistry and Atmospheric Fate of 2z 1,1,1,4,4,4 Hexafluorobut 2 Ene

Atmospheric Degradation Pathways and Kinetics

The atmospheric persistence and degradation of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene are primarily dictated by its chemical reactions in the troposphere. The presence of a carbon-carbon double bond in its molecular structure makes it susceptible to attack by atmospheric oxidants, leading to a relatively short atmospheric lifetime. purdue.eduacs.org

Reaction with Hydroxyl Radicals (OH) and Atmospheric Lifetime Determination

The principal mechanism for the atmospheric removal of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is its gas-phase reaction with the hydroxyl radical (OH), which is the primary daytime oxidant in the troposphere. fluorocarbons.org The rate constant for this reaction has been determined, providing a basis for calculating the compound's atmospheric lifetime.

The measured rate constant for the reaction of OH radicals with (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is 4.91 x 10⁻¹³ cm³/molecule·s at approximately 296 K. epa.gov Based on this reaction rate, the atmospheric lifetime is calculated to be approximately 20 to 22 days. purdue.eduacs.orgepa.govpurdue.edu This short lifetime ensures that the compound is removed from the atmosphere relatively quickly, preventing long-term accumulation. The rapid degradation is a direct consequence of the reactive C=C double bond. purdue.eduacs.org

Atmospheric Lifetime and OH Radical Reaction Kinetics of (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene

| Parameter | Value | Reference |

|---|---|---|

| OH Reaction Rate Constant (kOH) | 4.91 x 10⁻¹³ cm³/molecule·s | epa.gov |

| Atmospheric Lifetime (τ) | ~22 days | purdue.eduacs.orgpurdue.edu |

Reaction with Ozone (O₃) and Other Atmospheric Oxidants

While the reaction with OH radicals is dominant, (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene can also react with ozone (O₃) in a process known as ozonolysis. However, this is considered a minor degradation pathway. fluorocarbons.orgfluorocarbons.org Atmospheric modeling indicates that only about 0.13% of the total atmospheric degradation of this compound occurs via reaction with ozone. fluorocarbons.orgnih.gov

Formation and Characterization of Atmospheric Degradation Products

The atmospheric oxidation of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene leads to the formation of several degradation products. Due to the symmetrical structure of the parent molecule (CF₃CH=CHCF₃), the breakdown initiated by either OH radicals or ozone is expected to cleave the double bond and form trifluoroacetaldehyde (B10831) (CF₃CHO). fluorocarbons.org Subsequent reactions of these initial products are expected to yield smaller perfluorinated compounds that are not reactive in the atmosphere. epa.govepa.gov

As mentioned previously, a minor degradation channel through ozonolysis results in the formation of trifluoromethane (B1200692) (HFC-23) in very small quantities. fluorocarbons.orgnih.gov

Contribution to Tropospheric Ozone Formation Potential

A key environmental metric for volatile organic compounds (VOCs) is their potential to contribute to the formation of ground-level ozone, a major component of photochemical smog. Despite reacting relatively quickly in the atmosphere, (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene has a negligible potential to form tropospheric ozone. epa.govepa.gov This is because its degradation products are not reactive in the chemical cycles that produce ozone. epa.govepa.gov

The compound's ozone-forming potential has been quantified using two standard metrics:

Maximum Incremental Reactivity (MIR): The MIR value is 0.04 grams of ozone formed per gram of the compound, which is 86% lower than that of ethane (B1197151) (0.28 g O₃/g), a benchmark compound for low reactivity. epa.govpurdue.edu

Photochemical Ozone Creation Potential (POCP): The POCP value is 3.4, which is approximately 27.6% of the POCP for ethane. purdue.edu

Due to this low reactivity, the U.S. Environmental Protection Agency (EPA) has taken action to exempt (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene from regulation as a VOC. epa.govepa.gov

Environmental Assessment and Comparison with Other Fluorinated Compounds

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene was developed as a replacement for older fluorinated compounds with high environmental impacts. Its key environmental properties are a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP). purdue.edu The absence of chlorine and bromine in its structure means it does not contribute to stratospheric ozone depletion, and its short atmospheric lifetime prevents it from reaching the stratosphere. epa.govpurdue.eduepa.gov

The 100-year GWP is reported to be 2, a value drastically lower than the hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) it is designed to replace. purdue.eduacs.orgpurdue.edu The minor ozonolysis pathway that produces HFC-23 contributes an indirect GWP of less than 0.1. fluorocarbons.org

Environmental Metrics for (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene and a Comparison Compound

| Environmental Metric | (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | HFC-245fa (Comparison) |

|---|---|---|

| Atmospheric Lifetime | ~22 days purdue.eduacs.orgpurdue.edu | 7.7 years purdue.edupurdue.edu |

| Ozone Depletion Potential (ODP) | 0 purdue.eduepa.gov | 0 |

| Global Warming Potential (GWP, 100-year) | 2 purdue.eduacs.orgpurdue.edu | 858 purdue.edupurdue.edu |

| Maximum Incremental Reactivity (MIR) | 0.04 g O₃/g epa.govpurdue.edu | Not Applicable (Saturated Compound) |

| Photochemical Ozone Creation Potential (POCP) | 3.4 purdue.edu | Not Applicable (Saturated Compound) |

The comparison with HFC-245fa, a previously common refrigerant and foam blowing agent, highlights the significant environmental advantages of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. Its atmospheric lifetime is shorter by orders of magnitude, and its GWP is over 400 times lower. purdue.edupurdue.edu This profile makes it a more environmentally sustainable alternative in various industrial applications. asme.org

Future Research Directions and Emerging Applications

Exploration of Novel and Greener Synthetic Methodologies

The pursuit of more environmentally friendly and efficient methods for synthesizing (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is a key focus of current research. Traditional methods, while effective, often involve harsh reagents or produce significant byproducts. dovepress.com Innovations in this area are crucial for reducing the environmental footprint of its production.

One promising approach involves a three-step process starting from hexachlorobutadiene. researchgate.netepa.gov This method includes:

Vapor-phase catalytic fluorination of hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene using a Cr-based catalyst. researchgate.netepa.gov

Liquid-phase dechlorination of the resulting compound to 1,1,1,4,4,4-hexafluoro-2-butyne with zinc in dimethylformamide (DMF). researchgate.netepa.gov

Gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, promoted by a Pd + Bi/PAF (porous aluminum fluoride) catalyst. researchgate.netepa.gov

Another synthetic route starts from more readily available materials like carbon tetrachloride and ethylene. epo.org Additionally, processes involving the selective hydrogenation of hexafluoro-2-butyne in the presence of specific catalysts are being explored to achieve high selectivity for the Z-isomer. google.com Research is also being conducted on greener fluorination techniques, moving away from hazardous reagents like antimony fluorides and hydrogen fluoride (B91410) towards safer alternatives. dovepress.comeurekalert.orggoogle.com The development of fluorinating agents with low hygroscopicity and high solubility in organic solvents is a significant step in this direction. eurekalert.org

Table 1: Comparison of Synthetic Precursors for (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

| Starting Material | Key Intermediates | Potential Advantages |

|---|---|---|

| Hexachlorobutadiene | (E/Z)-2,3-dichlorohexafluoro-2-butene, 1,1,1,4,4,4-hexafluoro-2-butyne | Potential for industrial-scale production. researchgate.netepa.gov |

| Hexafluoro-2-butyne | Direct hydrogenation to the final product. | High selectivity with specific catalysts. google.com |

| Carbon tetrachloride and ethylene | - | Utilizes readily available raw materials. epo.org |

Advancement in Catalytic Systems for (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene Transformations

Catalysis plays a pivotal role in both the synthesis and functionalization of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. Research in this area is focused on developing more efficient, selective, and reusable catalytic systems.

For the synthesis via hydrogenation of hexafluoro-2-butyne, metallic catalysts dispersed over supports like aluminum oxide, silicon carbide, or titanium silicates are being investigated. google.com The use of poisons such as silver or lanthanides can further enhance selectivity towards the desired Z-isomer. google.com

The isomerization of the E-isomer to the more desirable Z-isomer is another area of active research. While vapor-phase isomerization using catalysts like halogenated metal oxides and Lewis acid metal halides has been explored, recent developments have shown that metal halides can effectively catalyze this transformation in the liquid phase. epo.org Bio-inspired photocatalysts, such as riboflavin, are also being investigated for E → Z isomerization of activated olefins, which could offer a more sustainable approach. organic-chemistry.org

Furthermore, stereoselective olefin metathesis processes catalyzed by molybdenum, tungsten, and ruthenium complexes are emerging as a powerful tool for transformations involving (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgsemanticscholar.org These catalysts enable efficient and highly Z-selective cross-metathesis reactions with a variety of olefins. beilstein-journals.orgsemanticscholar.org Metal-free catalytic hydrocarboxylation of hexafluorobut-2-yne also presents an efficient method for the stereoselective synthesis of trifluorinated enol esters under mild conditions. rsc.org

Development of Next-Generation Fluorinated Materials and Their Performance Optimization

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is a key building block for next-generation fluorinated materials with tailored properties. Its primary application lies in its use as a working fluid in Organic Rankine Cycles (ORCs) for waste heat recovery, as a refrigerant in chillers, and as a foam-blowing agent. acs.orgpurdue.edupurdue.edu Its high chemical stability, even at elevated temperatures in the presence of various metals, makes it a robust candidate for these applications. purdue.edupurdue.edusemanticscholar.org

Ongoing research aims to optimize its performance in these roles and to explore its potential in new material applications. For instance, its thermodynamic properties, such as a relatively high critical temperature and low vapor pressure, contribute to high cycle energy efficiencies in ORCs. purdue.edu Computational modeling is being used to evaluate its performance in both subcritical and transcritical power cycles. purdue.edu

The synthesis of polymers using hydrofluorocarbon solvents is an area of growing interest, and the unique properties of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene could be leveraged in the development of novel fluoropolymers. researchgate.net Its reactivity also allows for its use as a synthon to create a variety of other fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgnih.gov

Table 2: Key Properties of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene for Material Applications

| Property | Value/Characteristic | Significance |

|---|---|---|

| Global Warming Potential (100-year) | 2 | Environmentally friendly alternative to high-GWP HFCs. acs.org |

| Ozone Depletion Potential | 0 | Does not contribute to ozone layer depletion. researchgate.net |

| Normal Boiling Point | 33.4 °C | Suitable for various heat transfer applications. purdue.edu |

| Critical Temperature | 171.3 °C | Allows for efficient operation in high-temperature ORCs. purdue.edu |

| Chemical Stability | Stable up to 250 °C in the presence of common metals. | Ensures long-term performance and safety in applications. purdue.edusemanticscholar.org |

Enhanced Understanding of Reaction Mechanisms through Advanced Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating the reaction mechanisms of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene. mdpi.com These theoretical studies provide valuable insights into the compound's thermal stability, decomposition pathways, and reactivity with other chemical species.

DFT calculations have been employed to investigate the pyrolysis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, helping to predict its decomposition products and understand its stability at high temperatures. mdpi.com Such studies are crucial for ensuring its safe and reliable use in high-temperature applications like ORCs.

Discovery of Niche Applications in Specialized Chemical Fields

Beyond its established uses, (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene is proving to be a versatile synthon for the creation of more complex and specialized fluorinated molecules. beilstein-journals.orgnih.gov Its unique reactivity, stemming from the electron-deficient carbon-carbon double bond, makes it a valuable starting material in organic synthesis.

Researchers have demonstrated its utility in the synthesis of a range of fluorinated compounds, including:

2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes : These are formed through halogenation reactions with bromine and iodine monochloride. beilstein-journals.orgnih.gov

2-halo-1,1,1,4,4,4-hexafluorobut-2-enes : These are produced via dehydrohalogenation of the corresponding dihaloalkanes. beilstein-journals.orgnih.gov

1,1,4,4,4-pentafluorobuta-1,2-diene : A novel fluorinated allene synthesized through a one-pot procedure from 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgresearchgate.net

The compound also participates in reactions with silyl (B83357) reagents, leading to defluorosilylation products. beilstein-journals.orgnih.gov Additionally, it can react with dithietane, sulfur, and potassium fluoride to form 1,3-dithioles. beilstein-journals.orgnih.gov These transformations highlight its potential as a building block for creating a diverse array of fluorinated molecules with potential applications in various specialized chemical fields.

Q & A

Basic: What synthetic routes are available for preparing (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene from industrial precursors?

Methodological Answer:

The compound is synthesized via halogenation of commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes (industrial precursors) using bromine or iodine monochloride. For example:

- Halogenation: Reacting the alkene with Br₂ under UV light yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (95% yield), which exists as a 2:1 stereoisomer mixture .

- Dehydrohalogenation: Treating dihalo derivatives (e.g., 2,3-dibromohexafluorobutane) with bases like KOH (1.3 eq.) in water and Bu₄NBr (5 mol%) selectively eliminates HBr to form (Z)- and (E)-haloolefins. Reaction conditions (e.g., base strength, solvent) critically influence stereoselectivity .

Table 1: Key Reaction Conditions and Outcomes

| Substrate | Base | Solvent | Products (Ratio) | Yield |

|---|---|---|---|---|

| 2,3-Dibromohexafluorobutane | KOH + Bu₄NBr | Water | (Z)/(E)-bromoolefins (2:1) | 80–95% |

| 2-Chloro-3-iodohexafluorobutane | DBU | Pentane | Chloro-/iodo-olefins (3:2) | 70% |

Basic: How are NMR spectroscopy and mass spectrometry applied to characterize (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene derivatives?

Methodological Answer:

- ¹⁹F NMR: Distinct signals for CF₃ groups appear at δ −70 to −75 ppm, while vinyl fluorine resonances occur at δ −110 to −120 ppm. Isomer differentiation (E vs. Z) relies on coupling constants and splitting patterns .

- ¹H NMR: Protons adjacent to fluorinated carbons show deshielded signals (e.g., δ 5.5–6.5 ppm for vinyl protons).

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 164 for C₄H₂F₆) and fragmentation patterns (e.g., loss of F or CF₃ groups) confirm structural assignments .

Advanced: How does base selection impact selectivity in dehydrohalogenation of dihalohexafluorobutanes?

Methodological Answer:

- Strong Bases (DBU): Promote rapid elimination but lower selectivity due to competing pathways. For example, DBU in pentane yields complex mixtures with (E)-butene as the major product (23% yield after distillation) .

- Weak Bases (KOH): Selective elimination under mild conditions. KOH in water with Bu₄NBr achieves >80% yield of (Z)-isomer-dominated products. Phase-transfer catalysts enhance interfacial reactivity .

- Solvent Effects: Polar solvents (e.g., water) stabilize transition states for anti-elimination, favoring (Z)-isomers. Nonpolar solvents may favor syn-elimination, altering stereoselectivity .

Advanced: What experimental methodologies determine critical thermodynamic parameters for HFO-1336mzz(Z)?

Methodological Answer:

- Critical Parameters: The meniscus disappearance method measures critical temperature (Tₐ = 444.50 ± 0.03 K) and pressure (Pₐ = 2895 ± 6 kPa). Observations of critical opalescence and fixed meniscus positions near the critical density (507 ± 5 kg·m⁻³) ensure accuracy .

- Vapor Pressure: Burnett apparatus measurements (278–443 K) correlate with equations of state (e.g., PC-SAFT). Data deviations <2% validate predictive models for phase behavior .

Data Contradiction: How to resolve discrepancies in product ratios during haloolefin synthesis?

Methodological Answer:

Contradictions arise from:

- Reaction Conditions: Higher temperatures or excess base may overdrive elimination, altering isomer ratios. For example, DBU (2 eq.) reduces selectivity, yielding (E)-butene as the major product .

- Substrate Purity: Trace impurities (e.g., residual solvents) can catalyze side reactions. Distillation or chromatography is recommended pre-reaction .

- Analytical Methods: Ensure NMR integration accounts for overlapping signals. Use 2D NMR (e.g., NOESY) or GC-MS to resolve ambiguities .

Advanced: What strategies study isomer-specific reactivity in (Z)- vs. (E)-hexafluorobutene?

Methodological Answer:

- Catalytic Metathesis: Molybdenum catalysts enable Z-selective cross-metathesis with aryl olefins, preserving the (Z)-configuration. Reaction kinetics and DFT modeling reveal steric and electronic factors .

- Defluorination Reactions: Aluminum(I) complexes selectively cleave C–F bonds in (Z)-isomers, forming tetrafluorobuta-1,3-dienes. Contrasting reactivity with (E)-isomers highlights steric effects .

- Spectroscopic Probes: Time-resolved ¹⁹F NMR tracks isomerization kinetics under UV light or thermal stress, revealing activation barriers .

Advanced: How to model phase behavior of hexafluorobutene mixtures using PC-SAFT equations?

Methodological Answer:

- Parameterization: Fit binary interaction parameters (kᵢⱼ) to experimental bubble points. For R-1336mzz(Z)/R-1130(E) mixtures, kᵢⱼ = 0.0530–0.0580 minimizes deviations (<2%) between experimental and predicted pressures .

- Phase Boundary Prediction: PC-SAFT identifies liquid-liquid-vapor (VLLE) regions at low temperatures (e.g., 265 K) and high x₁ (mixture composition). Discontinuous p-xy trajectories in these regions align with model predictions .

Table 2: PC-SAFT Model Performance for R-1336mzz(Z)/R-1130(E)

| Temperature (K) | kᵢⱼ | Avg. Deviation | Phase Behavior Predicted |

|---|---|---|---|

| 265 | 0.053 | ±3% | VLLE at x₁ < 0.5 |

| 320 | 0.058 | ±2% | Continuous bubble points |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products